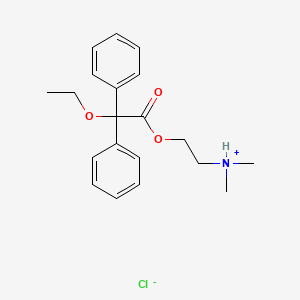

Estocin

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2424-75-1 |

|---|---|

Molecular Formula |

C20H26ClNO3 |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 2-ethoxy-2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C20H25NO3.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(22)23-16-15-21(2)3;/h5-14H,4,15-16H2,1-3H3;1H |

InChI Key |

ZFUFAMMRSGTUQO-UHFFFAOYSA-N |

SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-] |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl |

Related CAS |

509-78-4 (Parent) |

Synonyms |

dimenoxadol dimenoxadol hydrochloride Estocin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Estocin (Azithromycin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estocin is a brand name for a formulation containing Azithromycin (B1666446), an azalide, a subclass of macrolide antibiotics.[1][2] It is utilized for the treatment of a variety of bacterial infections, including those affecting the respiratory tract, skin, and eyes.[1][3] Azithromycin is distinguished from other macrolides, such as erythromycin, by its structural modification—the insertion of a methyl-substituted nitrogen atom into the lactone ring—which confers advantageous pharmacokinetic properties, including greater acid stability and a longer half-life.[4] This guide provides a detailed examination of the molecular mechanism through which Azithromycin exerts its antibacterial effects, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Azithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] It is a bacteriostatic agent, meaning it prevents the growth of bacteria rather than killing them outright, although bactericidal activity may be observed at high concentrations.[4] This is achieved by specifically targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Ribosomal Binding Site

Azithromycin binds to the 50S large ribosomal subunit of susceptible bacteria.[3][4] This interaction is reversible.[4] The primary binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[4][5][6]

Key molecular interactions occur with the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the 50S subunit.[3][7] Crystallographic and footprinting analyses have identified specific nucleotides within the 23S rRNA that are crucial for azithromycin binding. These include adenosine (B11128) residues A2058 and A2059 (E. coli numbering) in domain V of the 23S rRNA, which form a hydrophobic surface for interaction with the drug's lactone ring.[5][7] The desosamine (B1220255) sugar of azithromycin also forms a hydrogen bond with A2058.[5]

The binding process in Escherichia coli has been described as a two-step model:

-

Initial Low-Affinity Binding : A rapid initial recognition and placement of the drug in a low-affinity site in the upper part of the exit tunnel.[2][6][8]

-

Conformational Isomerization : A subsequent, slower conformational change that results in a much tighter and more stable final complex.[2][8][9]

Interestingly, the binding stoichiometry can vary between bacterial species. In E. coli, one molecule of azithromycin binds per ribosome. In contrast, studies on Deinococcus radiodurans suggest a cooperative binding of two molecules.[2][6][8]

Inhibition of Polypeptide Elongation and Translocation

Once bound within the NPET, azithromycin physically obstructs the passage of the elongating polypeptide chain.[4][5] This steric hindrance prevents the nascent peptide from progressing through the tunnel once it reaches a certain length (typically 3-10 amino acids).[10]

This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon termed "peptidyl-tRNA drop-off".[11][12] The consequence is twofold:

-

Production of Truncated Peptides : The release of incomplete and non-functional protein fragments.[11]

-

Depletion of tRNA Pools : The premature drop-off depletes the intracellular pool of available aminoacyl-tRNAs, further hampering protein synthesis.[12]

While traditionally viewed as a simple "tunnel plug," recent evidence suggests a more nuanced mechanism. The action of azithromycin is context-specific and depends on the amino acid sequence of the nascent peptide.[10] For certain peptide motifs, the interplay between the nascent chain and the bound antibiotic can allosterically alter the conformation of the peptidyl transferase center (PTC), the catalytic core of the ribosome, thereby inhibiting peptide bond formation itself.[10][13]

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics and inhibitory activity of Azithromycin.

Table 1: Pharmacokinetic Parameters of Azithromycin

| Parameter | Value | Reference(s) |

|---|---|---|

| Oral Bioavailability | ~37-38% (for 250-500 mg dose) | [14][15] |

| Time to Peak Plasma Conc. (Tmax) | 2.1 - 3.2 hours | [1] |

| Serum Protein Binding | 7% to 51% (concentration-dependent) | [14][15][16] |

| Apparent Terminal Half-Life | ~68 hours | [1][14] |

| Primary Route of Elimination | Biliary Excretion (largely unchanged) |[1][16] |

Table 2: Inhibitory and Binding Characteristics of Azithromycin

| Parameter | Bacterial Species | Observation | Reference(s) |

|---|---|---|---|

| IC₅₀ (Protein Synthesis Inhibition) | Haemophilus influenzae | 0.4 µg/mL | [17] |

| Binding Stoichiometry | Escherichia coli | 1 molecule per ribosome | [2][8][18] |

| Binding Stoichiometry | Deinococcus radiodurans | 2 molecules per ribosome (cooperative binding) |[2][6][8] |

Experimental Protocols

The mechanism of Azithromycin has been elucidated through various experimental techniques. Below are detailed methodologies for key assays.

In Vitro Transcription-Translation (IVTT) Assay

This cell-free assay directly measures the inhibitory effect of a compound on protein synthesis.

-

Objective : To quantify the inhibition of protein synthesis by Azithromycin and determine its IC₅₀ value.

-

Principle : A DNA template encoding a reporter protein (e.g., Firefly Luciferase) is added to a bacterial cell-free extract (e.g., from E. coli) containing ribosomes, tRNAs, amino acids, and enzymes. The amount of functional reporter protein produced is proportional to the efficiency of protein synthesis and can be measured via luminescence.[11][19][20]

-

Methodology :

-

Preparation of Reagents :

-

Prepare a series of Azithromycin dilutions in an appropriate solvent (e.g., DMSO).

-

Thaw the components of a commercial IVTT kit (e.g., E. coli S30 extract system) on ice.

-

-

Reaction Setup :

-

In a 96-well microplate, prepare a master mix containing the cell-free extract, reaction buffer, amino acid mixture, and the luciferase reporter plasmid DNA.

-

Aliquot the master mix into the wells.

-

Add the Azithromycin dilutions to the respective wells. Include a vehicle-only control (no inhibition) and a positive control (a known inhibitor like kanamycin).

-

-

Incubation : Seal the plate and incubate at 37°C for 2-4 hours to allow for coupled transcription and translation.[20]

-

Luminescence Measurement :

-

Data Analysis :

-

Subtract any background luminescence (from wells with no DNA template).

-

Normalize the RLU values to the vehicle control to calculate the percentage of inhibition for each Azithromycin concentration.

-

Plot the percent inhibition against the log of Azithromycin concentration and fit the data to a dose-response curve to determine the IC₅₀.

-

-

Ribosome Binding Assay (Fluorescence Polarization)

This method characterizes the binding affinity of ligands to the ribosome.

-

Objective : To determine the dissociation constant (Kd) of Azithromycin for the bacterial ribosome.

-

Principle : A fluorescently labeled macrolide (e.g., BODIPY-erythromycin) is used as a probe. When the small, rapidly tumbling probe is unbound in solution, its fluorescence polarization is low. Upon binding to the large, slowly tumbling ribosome, its fluorescence polarization increases significantly. Unlabeled ligands (like Azithromycin) can compete for the binding site, displacing the fluorescent probe and causing a decrease in polarization.[21]

-

Methodology :

-

Preparation of Reagents :

-

Isolate and purify 70S ribosomes from a bacterial culture (e.g., E. coli).

-

Prepare a binding buffer (e.g., 20 mM HEPES, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).

-

Prepare serial dilutions of unlabeled Azithromycin.

-

-

Assay Setup (Competition Assay) :

-

In a 96-well black plate, pre-incubate a fixed concentration of ribosomes with a fixed concentration of the fluorescent probe (e.g., 5.5 nM BODIPY-erythromycin) for 30 minutes at room temperature to allow them to reach binding equilibrium.

-

Add the serial dilutions of Azithromycin to the wells.

-

-

Incubation : Incubate the plate for an additional 2 hours at room temperature to allow the competition to reach equilibrium.

-

Measurement : Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

-

Data Analysis :

-

Plot the fluorescence polarization values against the log of the Azithromycin concentration.

-

Fit the data to a competitive binding model to calculate the Ki or IC₅₀ for Azithromycin. This value can then be used to determine the dissociation constant (Kd).

-

-

Mandatory Visualizations

The following diagrams illustrate the core mechanism of action and a typical experimental workflow.

References

- 1. Azithromycin - Wikipedia [en.wikipedia.org]

- 2. Time-resolved binding of azithromycin to Escherichia coli ribosomes [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. mdpi.com [mdpi.com]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Azithromycin [pdb101.rcsb.org]

- 6. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the mechanism of azithromycin interaction with an Escherichia coli functional ribosomal complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. journals.asm.org [journals.asm.org]

Estocin: A Technical Guide to a Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Estocin, a brand name for a class of macrolide antibiotics. The primary active pharmaceutical ingredients in products marketed as this compound are Erythromycin and Azithromycin. This document focuses on the core scientific and technical aspects of these active ingredients, including their mechanism of action, in-vitro activity against key bacterial pathogens, and detailed experimental protocols for assessing their efficacy. The information is tailored for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction to this compound and Macrolide Antibiotics

This compound is a brand name for antibacterial agents belonging to the macrolide class. Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The active components of this compound, Erythromycin and Azithromycin, are widely used to treat a variety of bacterial infections. They are particularly useful in patients with penicillin allergies.

Erythromycin is a naturally occurring macrolide, while Azithromycin is a semi-synthetic derivative. Both are broad-spectrum antibiotics, effective against a range of Gram-positive and some Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.

Mechanism of Action

Erythromycin and Azithromycin exert their bacteriostatic, and at higher concentrations, bactericidal effects by targeting the bacterial ribosome. Specifically, they bind to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery. This binding event interferes with the translocation step of polypeptide chain elongation, effectively halting the production of essential proteins required for bacterial growth and replication.

The binding site is located within the polypeptide exit tunnel of the 50S ribosomal subunit. By occupying this site, the macrolide molecule physically obstructs the passage of the nascent polypeptide chain, leading to its premature dissociation from the ribosome. This targeted action on the bacterial ribosome ensures selective toxicity against bacteria, with minimal effect on mammalian ribosomes, which have a different structure (60S and 40S subunits).

In-Vitro Activity

The in-vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Erythromycin and Azithromycin against a range of common bacterial pathogens. The data is presented as MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In-Vitro Activity of Erythromycin Against Common Bacterial Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 0.063 | 0.125 |

| Streptococcus pyogenes | 0.06 | 0.12 |

| Staphylococcus aureus | 0.25 | >2 |

| Haemophilus influenzae | 2.0 | 8.0 |

| Moraxella catarrhalis | 0.12 | 0.25 |

| Mycoplasma pneumoniae | ≤0.015 | ≤0.015 |

| Chlamydia trachomatis | 0.06 | 0.25 |

Table 2: In-Vitro Activity of Azithromycin Against Common Bacterial Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 0.06 | 0.12 |

| Streptococcus pyogenes | 0.06 | 0.12 |

| Staphylococcus aureus | 0.5 | >2 |

| Haemophilus influenzae | 0.25 | 0.5 |

| Moraxella catarrhalis | 0.06 | 0.12 |

| Mycoplasma pneumoniae | ≤0.004 | ≤0.004 |

| Chlamydia trachomatis | 0.06 | 0.12 |

| Salmonella Typhi | 8 | 16 |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following are standardized protocols for determining the MIC of Erythromycin and Azithromycin. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

Erythromycin or Azithromycin analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

-

Sterile diluents (e.g., sterile water, DMSO for stock solution)

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection aid

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the antibiotic in a suitable solvent at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solution in CAMHB in the wells of the microtiter plate to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).

-

Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. The final volume in each well should be 100 µL.

-

Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Agar (B569324) Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

-

Erythromycin or Azithromycin analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~1 x 10⁴ CFU/spot)

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the antibiotic as described for the broth microdilution method.

-

Preparation of Agar Plates: Prepare a series of agar plates, each containing a specific concentration of the antibiotic. This is done by adding a calculated amount of the antibiotic stock solution to molten MHA before it solidifies.

-

Inoculation: Once the agar plates have solidified, inoculate the surface with the standardized bacterial suspension using a replicating device to deliver a defined volume (spot) of inoculum.

-

Controls: A control plate containing no antibiotic should be included and inoculated to ensure the viability of the test organism.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound, through its active components Erythromycin and Azithromycin, represents a critical class of macrolide antibiotics. A thorough understanding of their mechanism of action, in-vitro activity, and the standardized protocols for their evaluation is essential for their effective use in clinical practice and for the development of new antimicrobial agents. This guide provides a foundational technical overview to support these endeavors in the scientific and drug development communities.

An In-depth Technical Guide on the Core Chemical Structure and Biological Activity of Aescin

Disclaimer: Initial searches for "Estocin" did not yield information on a chemical compound with that name. The information presented in this guide pertains to Aescin (also known as Escin), a compound with a phonetically similar name and significant pharmacological interest. It is presumed that "this compound" was a misspelling of "Aescin."

This technical guide provides a comprehensive overview of the chemical structure, pharmacological mechanisms, and experimental data related to Aescin, a complex mixture of saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). Aescin is recognized for its anti-inflammatory, vasoprotective, and anti-edematous properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure of Aescin

Aescin is not a single compound but a mixture of triterpenoid (B12794562) saponins. The most biologically active component is β-Aescin.[3] The chemical formula for β-Aescin is C₅₅H₈₆O₂₄, and its molecular weight is approximately 1131.3 g/mol .[4]

The structure of Aescin is amphiphilic, consisting of two main parts:

-

A hydrophobic aglycone part, which is a pentacyclic triterpenoid structure.

-

A hydrophilic glyconic (sugar) part, which consists of a trisaccharide chain typically composed of glucuronic acid and two glucose units.[5][6]

This amphiphilic nature is crucial for its biological activity, including its interaction with cell membranes.[5][6]

Signaling Pathways and Mechanism of Action

Aescin exerts its therapeutic effects through the modulation of several key signaling pathways, primarily related to inflammation and vascular protection.

2.1. Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of Aescin is linked to the glucocorticoid receptor/NF-κB signaling pathway .[3][7] Aescin's action is considered "glucocorticoid-like" because it can suppress inflammation in a manner similar to glucocorticoids but without the same adverse effects.[3]

The key steps in this pathway are:

-

Inhibition of NF-κB: Aescin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that controls the expression of genes involved in inflammation.[1][7]

-

Reduction of Pro-inflammatory Mediators: By inhibiting NF-κB, Aescin downregulates the production of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2).[1][8]

-

Glucocorticoid Receptor (GR) Upregulation: Studies suggest that Aescin can upregulate the expression of glucocorticoid receptors, enhancing the body's natural anti-inflammatory response.[9]

2.2. Vasoprotective and Venotonic Mechanisms

Aescin strengthens the walls of veins and capillaries and reduces fluid leakage (edema).[1]

-

Reduced Vascular Permeability: It stabilizes endothelial cells and prevents hypoxia-induced disruption of cell adhesion molecules like PECAM-1, thereby protecting blood vessel integrity.[[“]][11]

-

Increased Venous Tone: Aescin is believed to sensitize calcium channels in the vessel walls, leading to increased venous tension and improved blood flow.[[“]][12]

Quantitative Data

The biological activity of Aescin has been quantified in various experimental models.

Table 1: Antibacterial Activity of β-Aescin [13]

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) (μg/mL) | Minimal Bactericidal Concentration (MBC) (μg/mL) |

| Klebsiella pneumoniae | 52.11 ± 11.05 | 57.34 ± 10.05 |

| Escherichia coli | 44.63 ± 12.05 | 59.66 ± 17.74 |

| Pseudomonas aeruginosa | 64.63 ± 14.85 | 74.55 ± 13.61 |

| Staphylococcus epidermidis | Not specified | Not specified |

| Staphylococcus aureus | Not specified | Not specified |

Table 2: Anti-inflammatory and Antiproliferative Effects of Aescin in a Rat Model of Benign Prostatic Hyperplasia (BPH) [8]

| Marker | Effect of Aescin Treatment | Percentage Reduction |

| Inflammatory Markers | ||

| Prostatic IL-1β | Decrease | 47.9% |

| Prostatic TNF-α | Decrease | 71.2% |

| Prostatic COX-2 | Decrease | 64.4% |

| Proliferation Markers | ||

| Prostatic TGF-β1 | Decrease | 58.3% |

| Prostatic PCNA | Decrease | 71.9% |

Experimental Protocols

Detailed methodologies for key experiments are summarized below.

4.1. In Vitro Antibacterial Activity Assessment

The antibacterial efficacy of β-Aescin was determined using standard microbiological techniques.[14]

-

Objective: To determine the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) of β-Aescin against common Gram-positive and Gram-negative bacteria.

-

Methodology:

-

Agar (B569324) Well Diffusion Assay: The initial antibacterial activity was screened by measuring the zone of inhibition of a 25 μg/mL β-Aescin solution against various bacterial lawns on nutrient agar.

-

Serial Dilution for MIC: A serial dilution of β-Aescin was prepared in a liquid broth medium. Each dilution was inoculated with a standardized bacterial suspension and incubated at 37°C for 18 hours. The MIC was recorded as the lowest concentration of β-Aescin that showed no visible bacterial growth.

-

MBC Determination: A small volume (10 μL) from the MIC tubes that showed no growth was subcultured onto nutrient agar plates and incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration that resulted in no bacterial growth on the agar plates, confirming the bactericidal effect.[13]

-

4.2. In Vivo Model of Benign Prostatic Hyperplasia (BPH) in Rats

This protocol describes the induction of BPH in an animal model to test the protective effects of Aescin.[8][15]

-

Objective: To evaluate the anti-inflammatory and antiproliferative effects of Aescin on testosterone-induced BPH in rats.

-

Animal Model: Male Wistar rats (12 weeks old, 180-200g) were used.[15]

-

Experimental Groups (n=6 per group):

-

Control Group: Received sesame oil (1 mL/kg, s.c.) daily.

-

BPH Group: Received testosterone (B1683101) oenanthate (3 mg/kg, s.c., in sesame oil) daily to induce BPH.

-

BPH-Aescin Group: Received testosterone oenanthate (3 mg/kg, s.c.) plus Aescin (10 mg/kg/day, p.o.) daily.

-

-

Treatment Duration: 4 weeks.

-

Outcome Measures:

-

Prostate Weight and Index: The prostate was excised and weighed at the end of the study.

-

Histopathological Examination: Prostate tissue was processed for histological analysis to observe changes in morphology.

-

Biochemical Analysis: Prostate tissue homogenates were used to measure the expression levels of inflammatory markers (IL-1β, TNF-α, COX-2) and proliferation markers (TGF-β1, PCNA) using appropriate assay kits.

-

Hormonal Analysis: Serum levels of testosterone and luteinizing hormone (LH) were determined using immunoassay kits.[15]

-

References

- 1. What is the mechanism of Aescin? [synapse.patsnap.com]

- 2. Aescin - Wikipedia [en.wikipedia.org]

- 3. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aescin Protects against Experimental Benign Prostatic Hyperplasia and Preserves Prostate Histomorphology in Rats via Suppression of Inflammatory Cytokines and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Aesculus hippocastanum-Derived Extract β-Aescin and In vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aesculus hippocastanum-Derived Extract β-Aescin and In vitro Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aescin Protects against Experimental Benign Prostatic Hyperplasia and Preserves Prostate Histomorphology in Rats via Suppression of Inflammatory Cytokines and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

Estocin (Azithromycin): A Technical Guide to its Discovery, Mechanism, and Clinical Application in Ophthalmology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estocin, the brand name for a topical ophthalmic formulation of azithromycin (B1666446), represents a significant advancement in the treatment of bacterial conjunctivitis. Azithromycin, a macrolide antibiotic, has a rich history of development, evolving from erythromycin (B1671065) to possess a broader spectrum of activity and improved pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and history of azithromycin, its detailed mechanism of action at the molecular level, and a comprehensive overview of its clinical application in ophthalmology. The document includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows to support further research and development in this field.

Discovery and History

The journey of this compound begins with the discovery of its active ingredient, azithromycin. A team of researchers at the pharmaceutical company Pliva in Zagreb, Croatia, discovered azithromycin in 1980.[1] It was patented in 1981.[1] Azithromycin is a semi-synthetic derivative of erythromycin, belonging to a class of antibiotics known as macrolides.[2][3] The development of azithromycin was driven by the need to overcome the limitations of erythromycin, such as its instability in acidic environments and its relatively narrow spectrum of activity.

In 1986, Pliva and Pfizer entered into a licensing agreement, granting Pfizer exclusive rights for the sale of azithromycin in Western Europe and the United States.[1] This partnership was instrumental in the global development and commercialization of azithromycin. The subsequent development of a topical ophthalmic formulation, now known as this compound, was a logical progression to leverage its potent antibacterial properties for the treatment of ocular surface infections.

Mechanism of Action

This compound's therapeutic effect is derived from the ability of azithromycin to inhibit bacterial protein synthesis.[1][4] Unlike older models of macrolide action that suggested a simple "tunnel plug" mechanism, more recent evidence indicates a more nuanced, context-specific mode of inhibition.[5]

Azithromycin binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[1][5][6][7] This binding site is primarily composed of 23S rRNA.[8][9] The binding of azithromycin partially occludes this tunnel, but its primary inhibitory action is not simply steric hindrance.[5] Instead, the presence of the drug in the NPET allosterically affects the peptidyl transferase center (PTC) of the ribosome, which is responsible for forming peptide bonds between amino acids.[7][10]

This allosteric effect leads to the selective inhibition of the translation of a subset of cellular proteins, depending on the amino acid sequence of the nascent polypeptide chain.[5] The ribosome-macrolide complex is unable to efficiently catalyze the formation of peptide bonds involving certain amino acid sequences, leading to premature dissociation of peptidyl-tRNA from the ribosome.[10][11] This ultimately results in the cessation of bacterial growth, making azithromycin a bacteriostatic agent.[12] At higher concentrations, it may exhibit bactericidal properties.[9]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: Mechanism of this compound (Azithromycin) action on the bacterial ribosome.

Quantitative Data

The efficacy and pharmacokinetic profile of topical azithromycin have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Clinical Efficacy of Azithromycin Ophthalmic Solution in Bacterial Conjunctivitis

| Study Metric | Azithromycin 1% or 1.5% | Comparator (Tobramycin 0.3%) | Vehicle/Placebo | Reference |

| Clinical Cure Rate (Day 3-5) | 47.1% | 28.7% | - | [13] |

| 29.8% | 18.6% | - | [14] | |

| Clinical Cure Rate (Day 7-9) | 89.2% | 78.2% | - | [13] |

| 80% | 81.8% | - | [14] | |

| 63.1% | - | 49.7% | [14] | |

| Bacterial Eradication Rate | 89.8% | 87.2% | - | [13] |

| 88.5% | - | 66.4% | [14] |

Table 2: Ocular Pharmacokinetics of Azithromycin 1% Ophthalmic Solution (Single Administration)

| Ocular Tissue | Peak Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t1/2) | Reference |

| Tear Film | 10,539 µg/mL | 5 minutes | 15 hours | [15][16] |

| Conjunctiva | 108 µg/g | 5 minutes | 63 hours | [15][16] |

| Cornea | 40 µg/g | 5 minutes | 67 hours | [15][16] |

Table 3: In Vitro Susceptibility of Common Ocular Pathogens to Azithromycin

| Bacterial Species | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | >1024 (some strains) | [17] |

| Streptococcus pneumoniae | ≤1.0 | [12] |

| Haemophilus influenzae | ≤2.0 | [12] |

| Chlamydia trachomatis | ≤0.125 | [18] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound (Azithromycin).

In Vitro Antibiotic Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of azithromycin against common ocular bacterial pathogens.

Methodology (Broth Microdilution):

-

Bacterial Isolate Preparation: Clinical isolates of bacteria (e.g., S. aureus, S. pneumoniae, H. influenzae) are cultured on appropriate agar (B569324) plates to obtain pure colonies. A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Antibiotic Dilution Series: A stock solution of azithromycin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms).

-

MIC Determination: The MIC is determined as the lowest concentration of azithromycin that completely inhibits visible bacterial growth.

Clinical Trial for Bacterial Conjunctivitis

Objective: To evaluate the safety and efficacy of azithromycin ophthalmic solution compared to a vehicle or active comparator in patients with bacterial conjunctivitis.

Methodology (Randomized, Double-Masked, Controlled Trial):

-

Patient Recruitment: Patients presenting with clinical signs and symptoms of bacterial conjunctivitis (e.g., purulent discharge, conjunctival injection) are screened for eligibility based on predefined inclusion and exclusion criteria.

-

Informed Consent and Baseline Assessment: Eligible patients provide informed consent. A baseline assessment is conducted, including a clinical examination of the eye and collection of a conjunctival swab for microbiological analysis.

-

Randomization and Blinding: Patients are randomly assigned to receive either azithromycin ophthalmic solution or the comparator (e.g., tobramycin) or vehicle. Both the investigator and the patient are masked to the treatment assignment.

-

Treatment Administration: Patients are instructed on the proper administration of the eye drops (e.g., one drop twice daily for a specified duration).

-

Follow-up Visits: Patients return for follow-up visits at predefined time points (e.g., Day 3, Day 7). At each visit, clinical signs and symptoms are assessed, and a conjunctival swab may be collected.

-

Efficacy and Safety Endpoints: The primary efficacy endpoint is typically the clinical cure rate at a specific time point. Secondary endpoints may include bacterial eradication rates and patient-reported outcomes. Safety is assessed by monitoring adverse events.

Measurement of Azithromycin Concentration in Tear Fluid

Objective: To determine the pharmacokinetic profile of azithromycin in human tears following topical administration.

Methodology (LC-MS/MS):

-

Sample Collection: Tear samples are collected from healthy volunteers at various time points after instillation of a single drop of azithromycin ophthalmic solution using Schirmer tear strips.

-

Sample Preparation: The tear-saturated portion of the Schirmer strip is cut and placed in a microcentrifuge tube. Azithromycin is extracted from the strip using a suitable solvent (e.g., methanol-water mixture). An internal standard (e.g., azithromycin-d3) is added to the sample.[19][20][21]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column. A gradient elution with a mobile phase consisting of formic acid in a methanol-water and methanol-acetonitrile mixture is used to separate azithromycin from other components.[19][20][21]

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer operating in positive ion electrospray mode. Multiple reaction monitoring (MRM) is used to detect the specific ion transitions for azithromycin and the internal standard.[19][20][21]

-

Quantification: A calibration curve is generated using standards of known azithromycin concentrations, and the concentration of azithromycin in the tear samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental and Developmental Workflow

The development of a topical ophthalmic antibiotic like this compound follows a structured workflow from initial discovery to clinical application.

Caption: Developmental workflow for this compound (Azithromycin) ophthalmic solution.

References

- 1. Azithromycin - Wikipedia [en.wikipedia.org]

- 2. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Synthesis Inhibitors | Antibiotics & Mechanism - Lesson | Study.com [study.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacodynamic properties of azithromycin in a kinetics-of-kill model and implications for bacterial conjunctivitis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bjo.bmj.com [bjo.bmj.com]

- 14. ophthalmoljournal.com [ophthalmoljournal.com]

- 15. Ocular surface distribution and pharmacokinetics of a novel ophthalmic 1% azithromycin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Review of Azithromycin Ophthalmic 1% Solution (AzaSite®) for the Treatment of Ocular Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ocular levels of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ingentaconnect.com [ingentaconnect.com]

- 20. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 21. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Estocin (Azithromycin) in the Inhibition of Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanism by which Estocin, a brand name for the macrolide antibiotic Azithromycin, inhibits bacterial protein synthesis. Azithromycin is a pivotal therapeutic agent in the management of various bacterial infections. Its efficacy stems from its targeted interaction with the bacterial ribosome, a critical component of the protein synthesis machinery. This document outlines the specific binding interactions, the functional consequences of this binding, and the quantitative measures of its antibacterial activity. Furthermore, it provides detailed experimental protocols for assessing its inhibitory effects and visualizes the key pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Azithromycin, the active compound in this compound, is an azalide, a subclass of macrolide antibiotics. It is distinguished from erythromycin (B1671065) by the insertion of a methyl-substituted nitrogen atom into the lactone ring. This structural modification enhances its pharmacokinetic properties, including a broader spectrum of activity, improved tissue penetration, and a longer half-life. The primary mechanism of action of Azithromycin is the inhibition of bacterial protein synthesis, which it achieves by binding to the 50S ribosomal subunit. This interaction effectively halts the growth and replication of susceptible bacteria.

Mechanism of Action: Targeting the Bacterial Ribosome

Azithromycin exerts its bacteriostatic effect by binding to the 23S rRNA of the large (50S) ribosomal subunit in bacteria.[1] This binding occurs within the polypeptide exit tunnel, a channel through which nascent polypeptide chains emerge from the ribosome during translation.[2]

The binding of Azithromycin to the 50S subunit leads to the following key events:

-

Blockade of Translocation: The primary consequence of Azithromycin binding is the steric hindrance of the passage of the growing polypeptide chain. This physically obstructs the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[2]

-

Inhibition of Peptidyl Transfer: While the primary effect is on translocation, the presence of Azithromycin in the exit tunnel can also allosterically interfere with the peptidyl transferase center (PTC), the site of peptide bond formation.

-

Premature Dissociation of Peptidyl-tRNA: By stalling the ribosome, Azithromycin can lead to the premature dissociation of the peptidyl-tRNA from the P-site.

This targeted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and proliferation.

Signaling Pathway of Azithromycin Action

Caption: Mechanism of Azithromycin-mediated inhibition of bacterial protein synthesis.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Azithromycin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.06 - >128 | 0.5 | 2 |

| Streptococcus pneumoniae | ≤0.015 - >256 | 0.25 | 2 |

| Streptococcus pyogenes | ≤0.015 - 1 | 0.06 | 0.12 |

| Haemophilus influenzae | 0.015 - 8 | 1 | 2 |

| Moraxella catarrhalis | ≤0.015 - 0.5 | 0.03 | 0.06 |

| Escherichia coli | 0.5 - >256 | 8 | 64 |

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Methodology:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Azithromycin in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 1280 µg/mL).

-

Preparation of Microtiter Plate:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Azithromycin stock solution to the first well of each row to be tested.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

-

Controls:

-

Growth Control: Wells containing broth and inoculum but no antibiotic.

-

Sterility Control: Wells containing only broth.

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Azithromycin at which there is no visible growth (turbidity) in the well.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of Azithromycin on protein synthesis in a cell-free system.

Methodology:

-

Preparation of Bacterial Cell-Free Extract:

-

Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest and lyse the cells to prepare an S30 extract containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translation factors.

-

-

Reaction Setup:

-

In a microcentrifuge tube or microplate well, combine the following components:

-

S30 cell-free extract

-

A DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein - GFP).

-

An energy source (ATP, GTP) and a mixture of amino acids.

-

Varying concentrations of Azithromycin.

-

A control reaction with no antibiotic.

-

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription (if using a DNA template) and translation.

-

Detection of Reporter Protein:

-

Luciferase: Add the appropriate substrate (e.g., luciferin) and measure the resulting luminescence using a luminometer.

-

GFP: Measure the fluorescence using a fluorometer.

-

-

Data Analysis:

-

Plot the reporter signal (luminescence or fluorescence) against the concentration of Azithromycin.

-

Calculate the IC₅₀ value, which is the concentration of Azithromycin that inhibits protein synthesis by 50%.

-

Caption: Workflow for an in vitro translation inhibition assay to determine the IC₅₀ of Azithromycin.

Conclusion

This compound (Azithromycin) is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism of binding to the 50S ribosomal subunit and obstructing the polypeptide exit tunnel. This targeted action disrupts bacterial translation, leading to a bacteriostatic effect. The quantitative assessment of its activity through MIC determination and the direct measurement of its inhibitory potential via in vitro translation assays are crucial for both clinical applications and the development of novel antimicrobial agents. The detailed protocols and visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of antibacterial drug discovery and development.

References

Pharmacological Profile of Estocin: A Technical Guide

Disclaimer: The term "Estocin" appears to refer to different pharmaceutical products. The following technical guide focuses on the pharmacological profile of this compound as a macrolide antibiotic, a common active ingredient in products bearing this name, such as eye ointments. The information presented is based on the properties of macrolide antibiotics, including erythromycin (B1671065) and its derivatives.

This document provides a detailed overview of the pharmacological properties of this compound, a macrolide antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its mechanism of action, pharmacodynamics, pharmacokinetics, and relevant experimental protocols.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] The drug binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA molecule.[1] This binding action blocks the polypeptide exit tunnel, which in turn interferes with the translocation step of protein synthesis.[3] By preventing the elongation of the peptide chain, this compound effectively halts bacterial growth and replication, allowing the host's immune system to clear the infection.[3] Human ribosomes are composed of 40S and 60S subunits and lack the 50S subunit, which is why this compound does not affect protein synthesis in human cells.[1]

In addition to its antibiotic properties, macrolides like those in this compound have demonstrated anti-inflammatory and immunomodulatory effects.[1] Preclinical studies have shown that erythromycin can inhibit neutrophil infiltration in tissues.[1]

Figure 1: Mechanism of action of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of bacterial growth. It is effective against a range of gram-positive and some gram-negative bacteria.[1] The efficacy of this compound is related to the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) for the target pathogen.

Pharmacokinetics

The pharmacokinetic profile of macrolide antibiotics like erythromycin can vary depending on the specific ester formulation, such as estolate or ethylsuccinate, which are designed to improve stability and absorption.[3]

-

Absorption: When administered orally, erythromycin base is susceptible to deactivation by gastric acid. Therefore, formulations are often enteric-coated or use a more stable salt or ester form, like erythromycin estolate.[1] Food can affect the absorption, with peak plasma concentrations being achieved more slowly when taken with food.[1] Erythromycin estolate generally exhibits better absorption and a longer half-life compared to other forms.[3][4]

-

Distribution: Erythromycin is widely distributed into most body fluids and is largely bound to plasma proteins.[1] It concentrates in the liver.[1]

-

Metabolism: The liver is the primary site of metabolism for erythromycin, where it undergoes demethylation via the cytochrome P450 system, specifically the CYP3A4 enzyme.[1]

-

Excretion: The majority of erythromycin is excreted in the bile, with a small percentage eliminated through renal excretion.[1]

Table 1: Pharmacokinetic Parameters of Erythromycin Esters

| Parameter | Erythromycin Estolate | Erythromycin Ethylsuccinate | Reference(s) |

| Half-life | 5.47 hours | 2.72 hours | [4] |

| Time to Peak Concentration (Cmax) | ~3 hours | ~1 hour | [5] |

| Area Under the Curve (AUC) | Approximately 3 times greater than ethylsuccinate | - | [4][5] |

| Primary Metabolism | Hepatic (CYP3A4) | Hepatic | [1] |

| Primary Excretion | Biliary | Biliary | [1] |

Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Materials: Mueller-Hinton broth, bacterial culture, this compound stock solution, 96-well microtiter plates, incubator.

-

Procedure:

-

Prepare a serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

-

Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

-

Figure 2: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

B. High-Pressure Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

HPLC is used to determine the concentration of this compound and its metabolites in biological samples like plasma and urine.[4]

-

Materials: HPLC system with an appropriate detector (e.g., electrochemical or UV), analytical column (e.g., C18), mobile phase, biological samples (plasma, urine), standards of this compound and its metabolites.

-

Procedure:

-

Sample Preparation: Extract this compound from the biological matrix (e.g., plasma) using a suitable solvent and protein precipitation.

-

Chromatographic Separation: Inject the prepared sample into the HPLC system. The mobile phase carries the sample through the analytical column, separating this compound from other components based on its physicochemical properties.

-

Detection: As this compound elutes from the column, it is detected. The detector's response is proportional to the concentration.

-

Quantification: Compare the peak area of this compound in the sample to a standard curve generated from known concentrations to determine its concentration in the original biological sample.

-

Adverse Effects and Drug Interactions

Common adverse effects of macrolides include gastrointestinal issues such as nausea, vomiting, and diarrhea.[1] A serious, though less common, adverse effect is QT prolongation.[1] Since this compound is a known inhibitor of the CYP3A4 enzyme, it can interact with other drugs metabolized by this enzyme, potentially increasing their plasma concentrations.[1]

Conclusion

This compound, as a macrolide antibiotic, is a bacteriostatic agent that effectively inhibits bacterial protein synthesis. Its pharmacokinetic profile, particularly that of the estolate form, allows for effective concentrations to be reached in the body. Understanding its mechanism, pharmacokinetics, and potential for drug interactions is crucial for its safe and effective therapeutic use. The experimental protocols outlined provide a basis for the continued study and characterization of this class of antibiotics.

References

- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1mg.com [1mg.com]

- 3. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]

- 4. Pharmacokinetic advantages of erythromycin estolate over ethylsuccinate as determined by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of erythromycin ethylsuccinate and estolate in infants under 4 months of age - PMC [pmc.ncbi.nlm.nih.gov]

Analgesic Properties of Diphenyl-ethoxyacetic Acid Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the analgesic properties of diphenyl-ethoxyacetic acid derivatives and their structurally related analogues. Due to a lack of specific publicly available data on diphenyl-ethoxyacetic acid derivatives, this paper extrapolates information from closely related compounds, including phenoxyacetic acid and other diphenylacetic acid derivatives, to provide a comprehensive understanding of their potential as analgesic agents. The guide details established experimental protocols for evaluating analgesic activity, summarizes available quantitative data from analogous compounds, and explores plausible mechanisms of action, including cyclooxygenase (COX) inhibition and potential interactions with other central nervous system targets. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel analgesic drugs.

Introduction

The global need for effective and safe analgesic agents remains a critical challenge in modern medicine. Acetic acid derivatives, particularly those with aromatic substitutions, have long been a cornerstone of analgesic and anti-inflammatory drug development. The diphenyl-ethoxyacetic acid scaffold represents a promising, yet underexplored, class of compounds. This guide aims to consolidate the current understanding of the analgesic potential of this chemical family by examining data from structurally similar molecules and outlining the standard methodologies for their evaluation.

Putative Mechanism of Action

While the precise mechanism of action for diphenyl-ethoxyacetic acid derivatives has not been definitively elucidated in publicly available literature, their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role as cyclooxygenase (COX) inhibitors. The inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, is a well-established mechanism for producing analgesic and anti-inflammatory effects.[1] Prostaglandins are key mediators of pain and inflammation, and their inhibition can lead to a reduction in pain signaling.[2]

Furthermore, some diphenylacetic acid derivatives have been shown to interact with other targets in the central nervous system, including voltage-gated sodium channels and opioid receptors, suggesting that the analgesic effects of this class of compounds may be multifactorial.[3][4]

Cyclooxygenase (COX) Inhibition Pathway

The most probable signaling pathway involved in the analgesic action of these derivatives is the inhibition of the cyclooxygenase pathway.

Quantitative Data on Analgesic Activity of Structurally Related Compounds

| Compound Class | Compound ID | Assay | Dose/Concentration | Result | Reference |

| Phenoxy Acetic Acid Derivatives | 5f | Hot Plate Test | Not Specified | Significant increase in latency period | [5] |

| Phenoxy Acetic Acid Derivatives | 7b | Hot Plate Test | Not Specified | Significant increase in latency period | [5] |

| Celecoxib (B62257) Derivative | PC-406 | Acetic Acid Writhing | ED50: 67.9 mg/kg | Potent analgesic effect | [3] |

| Celecoxib Derivative | PC-407 | Acetic Acid Writhing | ED50: 63.3 mg/kg | Potent analgesic effect | [3] |

| Celecoxib Derivative | PC-406 | Hot Tail-Flick Test | ED50: 89.1 mg/kg | Potent analgesic effect | [3] |

| Celecoxib Derivative | PC-407 | Hot Tail-Flick Test | ED50: 30.0 mg/kg | Potent analgesic effect | [3] |

| Celecoxib Derivative | PC-406 | Hot Plate Test | ED50: 56.7 mg/kg | Potent analgesic effect | [3] |

| Celecoxib Derivative | PC-407 | Hot Plate Test | ED50: 86.2 mg/kg | Potent analgesic effect | [3] |

Table 1: Summary of Analgesic Activity for Structurally Related Compounds.

Experimental Protocols for Analgesic Activity Assessment

The evaluation of analgesic properties of novel compounds relies on a set of standardized and validated in vivo assays. The following protocols are commonly employed in preclinical studies.

General Workflow for In Vivo Analgesic Screening

Hot Plate Test

This method is used to evaluate the response to thermal pain and is particularly sensitive to centrally acting analgesics.

-

Apparatus: A commercially available hot plate apparatus with a precisely controlled surface temperature and a transparent restraining cylinder.

-

Procedure:

-

The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals (typically mice or rats) are placed individually on the hot plate, and a timer is started.

-

The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Measurements are taken before and at various time points after the administration of the test compound, vehicle, or a standard analgesic.

-

-

Data Analysis: The analgesic effect is determined by a significant increase in the reaction latency compared to the control group. Results can be expressed as the mean latency time or as a percentage of the maximum possible effect (%MPE).[6]

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.

-

Apparatus: A tail-flick analgesia meter that emits a high-intensity light beam to heat a small area of the tail.

-

Procedure:

-

The animal is gently restrained, and its tail is positioned over the light source.[7]

-

The light beam is activated, and the time taken for the animal to flick its tail away from the heat is automatically recorded.[7]

-

A cut-off time is implemented to avoid tissue injury.

-

Baseline latency is measured before drug administration, followed by measurements at set intervals post-administration.

-

-

Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This is a chemical-based visceral pain model used to screen for peripheral and central analgesic activity.

-

Procedure:

-

Mice are pre-treated with the test compound, vehicle, or a standard drug.

-

After a specific absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally.[5][8]

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).[5]

-

-

Data Analysis: The analgesic activity is quantified as the percentage inhibition of writhing in the treated groups compared to the vehicle-treated control group.[6]

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for diphenyl-ethoxyacetic acid derivatives are not available, general trends can be inferred from related classes of compounds. For many NSAIDs, the presence of an acidic moiety (like the carboxylic acid group) is crucial for COX inhibition. The nature and position of substituents on the aromatic rings can significantly influence potency and selectivity for COX-1 versus COX-2.[6] The ethoxy group in the target compounds may affect their lipophilicity and, consequently, their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their binding affinity to the target receptor.

Conclusion and Future Directions

Diphenyl-ethoxyacetic acid derivatives represent a class of compounds with theoretical potential as analgesic agents, likely acting through the inhibition of cyclooxygenase enzymes. This technical guide has provided a framework for their evaluation by detailing standard experimental protocols and presenting data from structurally analogous compounds. The lack of specific data on the target compounds underscores the need for further research in this area. Future studies should focus on the synthesis of a library of diphenyl-ethoxyacetic acid derivatives and their systematic evaluation in the described analgesic assays to determine their efficacy, potency, and safety profiles. Elucidating their precise mechanism of action and conducting thorough structure-activity relationship studies will be critical for the potential development of novel analgesic candidates from this chemical family.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of different cyclooxygenase inhibitors on prostaglandin E2 production, steroidogenesis and ovulation of bovine preovulatory follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Analgesic dipeptide derivatives. 3. Synthesis and structure-activity relationships of o-nitrophenyl-modified analogues of the analgesic compound H-Lys-Trp(NPS)-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigma: The Search for Estocin's Interaction with the 50S Ribosomal Subunit

A comprehensive investigation into the scientific literature and public databases has yielded no specific information on a compound designated "estocin" and its purported effects on the 50S ribosomal subunit. This suggests that "this compound" may represent a novel, yet-to-be-disclosed therapeutic agent, a proprietary compound not yet detailed in publicly accessible research, or potentially a misnomer for an existing molecule.

The bacterial ribosome, a critical cellular machine responsible for protein synthesis, is a well-established target for a multitude of antibiotics.[1][2][3][4][5] These antimicrobial agents function by binding to specific sites on the ribosomal subunits, thereby disrupting various stages of translation.[1][2][3][5] The 50S subunit, in particular, houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), making it a prime target for inhibitory compounds.[1][3]

While the query specifically requested an in-depth technical guide on "this compound," the absence of any data pertaining to this compound makes it impossible to provide the requested quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

To illustrate the type of information that would be included in such a guide, this document will briefly outline the known mechanisms of other well-characterized antibiotics that target the 50S ribosomal subunit.

Mechanisms of Action of Known 50S Ribosomal Subunit Inhibitors

Antibiotics that target the 50S ribosomal subunit can be broadly categorized based on their binding site and the specific stage of protein synthesis they inhibit.

Peptidyl Transferase Center (PTC) Inhibitors

A significant number of antibiotics exert their effect by binding to the PTC, thereby directly inhibiting the formation of peptide bonds.[1][2][3]

-

Chloramphenicol: This antibiotic binds to the A-site of the PTC, sterically hindering the placement of the aminoacyl-tRNA and preventing peptide bond formation.[1]

-

Lincosamides (e.g., Clindamycin): These compounds bind near the A- and P-sites of the PTC, interfering with the correct positioning of aminoacyl-tRNAs and peptidyl-tRNAs.[2]

-

Oxazolidinones (e.g., Linezolid): This class of synthetic antibiotics binds to the PTC on the 50S subunit, preventing the formation of the initiation complex, a crucial first step in protein synthesis.[2]

Nascent Peptide Exit Tunnel (NPET) Blockers

Another major class of 50S inhibitors functions by obstructing the NPET, the channel through which the growing polypeptide chain emerges from the ribosome.

-

Macrolides (e.g., Erythromycin, Azithromycin): These antibiotics bind within the NPET, leading to the premature dissociation of peptidyl-tRNA from the ribosome, a process known as ribosomal stalling.[1][6]

-

Streptogramins: This class consists of two types of molecules, A and B, that bind to different sites on the 50S subunit. Streptogramin A binding induces a conformational change that enhances the binding of streptogramin B. Together, they obstruct the NPET and inhibit peptide bond formation.

Hypothetical Experimental Workflow for Characterizing a Novel 50S Inhibitor like "this compound"

Should "this compound" be a genuine 50S ribosomal subunit inhibitor, its characterization would likely follow a series of established experimental protocols. The workflow for such an investigation is depicted below.

Figure 1. A generalized experimental workflow for the characterization of a novel 50S ribosomal subunit inhibitor.

Conclusion

While the identity and mechanism of action of "this compound" remain elusive based on currently available information, the established knowledge of other 50S ribosomal subunit inhibitors provides a robust framework for its potential characterization. Future research, should "this compound" emerge as a valid scientific entity, would likely involve a combination of biochemical assays and structural biology techniques to elucidate its precise binding site and inhibitory mechanism. Such studies are crucial for the development of new and effective antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

In Vitro Efficacy of Estocin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro activities of Estocin, a novel therapeutic candidate. Due to the limited publicly available data on this compound, this guide serves as a template, outlining the requisite experimental data and their standardized presentation. It is designed to be populated with specific findings as they emerge from ongoing research. The guide details methodologies for key in vitro assays, including antimicrobial, cytotoxicity, and enzyme inhibition studies, and provides a framework for presenting quantitative data and visualizing associated signaling pathways.

Antimicrobial Activity of this compound

The antimicrobial potential of this compound is a primary area of investigation. In vitro assays are crucial for determining its spectrum of activity and potency against various microbial pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The results from antimicrobial susceptibility testing should be summarized in a clear tabular format to facilitate comparison across different microbial species.

| Microbial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available |

Caption: Table 1. Summary of this compound's in vitro antimicrobial activity (MIC and MBC values) against a panel of pathogenic microorganisms.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow Diagram

Caption: Broth microdilution workflow for MIC/MBC determination.

Cytotoxicity Profile of this compound

Assessing the cytotoxic potential of this compound is critical for evaluating its safety profile and therapeutic window. Standard in vitro assays are employed to measure its effects on various cell lines.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. These values should be presented in a structured table.

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available |

Caption: Table 2. Cytotoxicity of this compound (IC50 values) against various cell lines as determined by in vitro assays.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Activity of this compound

If this compound is hypothesized to act via enzyme inhibition, specific assays are required to quantify its inhibitory potency.

Data Presentation: Ki and IC50 Values

The inhibitory constant (Ki) and IC50 values are crucial for characterizing enzyme inhibitors.

| Target Enzyme | Inhibition Type | Ki (nM) | IC50 (nM) | Reference |

| Data Not Available | ||||

| Data Not Available | ||||

| Data Not Available |

Caption: Table 3. Enzyme inhibition profile of this compound.

Experimental Protocol: Generic Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay will vary depending on the specific enzyme and substrate. The following is a general outline.

-

Reagent Preparation: Prepare solutions of the target enzyme, substrate, and this compound at various concentrations.

-

Assay Reaction: In a suitable buffer, combine the enzyme and varying concentrations of this compound. After a pre-incubation period, initiate the reaction by adding the substrate.

-

Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. The detection method can be spectrophotometric, fluorometric, or luminescent.

-

Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the rates against the inhibitor concentration to determine the IC50. Further kinetic studies are required to determine the mode of inhibition and the Ki value.

Signaling Pathway Diagram

Should this compound be found to modulate a specific signaling pathway, a diagram illustrating its mechanism of action should be generated. The following is a placeholder for such a diagram.

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

This technical guide provides a standardized framework for the in vitro evaluation of this compound. The detailed protocols and data presentation formats are intended to ensure clarity, comparability, and reproducibility of experimental findings. As research on this compound progresses, this document can be populated with specific data to create a comprehensive and valuable resource for the scientific and drug development communities.

Estocin (Enterocin AS-48): A Technical Guide to its Microbiological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction